Trazodone-d6 Hydrochloride

Overview

Description

Trazodone is used to treat depression. It is thought to work by increasing the activity of serotonin in the brain . Trazodone is an antidepressant and is available only with a doctor’s prescription . It is also recognized as having a new mechanism of action, an effect on the unfolded protein response (UPR) pathway .

Synthesis Analysis

Trazodone is nearly completely metabolized hepatically by hydroxylation and oxidation to metabolites that are probably inactive .Molecular Structure Analysis

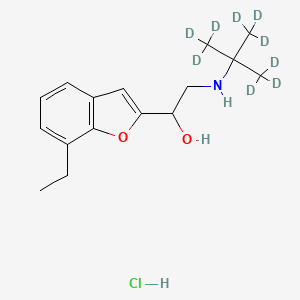

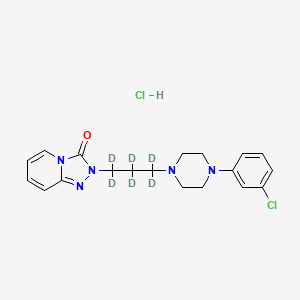

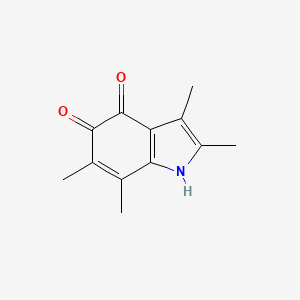

The molecular formula of Trazodone-d6 Hydrochloride is C19 2H6 H16 Cl N5 O . Cl H and its molecular weight is 414.36 .Chemical Reactions Analysis

Trazodone Hydrochloride contains NLT 98.0% and NMT 102.0% of trazodone hydrochloride (C19H22ClN5O · HCl), calculated on the dried basis .Physical And Chemical Properties Analysis

Trazodone-d6 Hydrochloride has a molecular formula of C19H16ClD6N5O • HCl and a formula weight of 414.4 .Scientific Research Applications

1. Physiologically Based Dissolution Testing in Drug Development

- Methods of Application: Trazodone Hydrochloride 300-mg monolithic matrix tablets were dissolved both in USP and EMA compliant conditions and in the StressTest device that simulated both physicochemical and mechanical conditions of the gastrointestinal passage .

- Results: The final formulation was tested against the originator, Trittico XR 300 mg, in a randomized cross-over bioequivalence trial with 44 healthy volunteers. The 90% confidence intervals of all primary pharmacokinetic parameters fell within the 80–125% range .

2. Crystalline Forms of Trazodone Dihydrates

- Summary of Application: This study aimed to crystallize two new polymorphs or dihydrates of Trazodone after 5 hours. The structures of these new forms were determined by X-ray single crystal diffraction .

- Methods of Application: Anhydrous Trazodone powder was treated with ammonium carbamate in warm water .

- Results: Each dihydrate contains infinite zigzag hydrogen-bonded chains of water molecules, which are stabilized by the N4 acceptor atom of the piperazine ring and the pendant carbonyl O1 atom of the triazole ring .

3. Microwave-Assisted Synthesis of Trazodone

- Summary of Application: This research aimed to develop a new method for the synthesis of Trazodone and its derivatives .

4. Sensitive Extraction Spectrophotometric Methods

- Summary of Application: This research developed sensitive extraction spectrophotometric methods for the determination of Trazodone Hydrochloride in pure and pharmaceutical formulations .

5. LC-MS/MS Method for Quantification of Trazodone

- Summary of Application: This research aimed to develop and validate an LC-MS/MS method for quantification of Trazodone in human plasma .

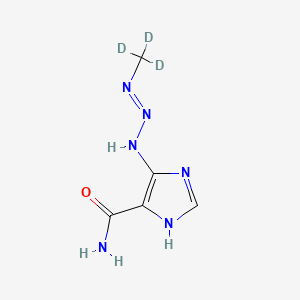

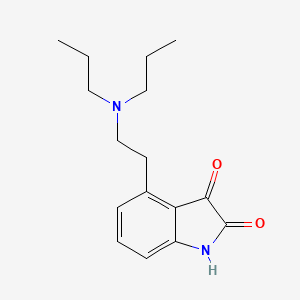

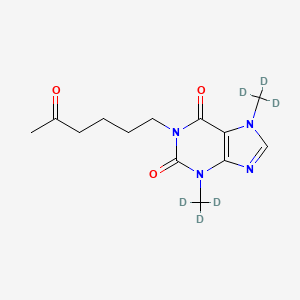

- Methods of Application: The method involves protein precipitation (extraction) using Trazodone d6 as an internal standard (IS). Chromatographic separation is achieved on Zorbax eclipse XDB C8 150×4.6 mm, 5 μm column with a mobile phase consisting of 2 mM ammonium formate (pH 3.0) and methanol (30:70 v/v) at a flow rate of 1.0 mL / min .

- Results: The standard curve was linear from 5.203 ng / mL to 3025.166 ng / mL with goodness of fit (r 2) greater than 0.990 observed during the method validation batches. This assay allows quantification of Trazodone at a concentration as low as 5 ng / mL in human plasma .

6. New Pharmaceutical Salts of Trazodone

- Summary of Application: This study synthesized and described new pharmaceutically acceptable salts of Trazodone for the treatment of central nervous system disorders .

7. Physiologically Based Dissolution Testing in Drug Development

- Summary of Application: This research focused on the development of a generic extended-release (ER) formulation of Trazodone Hydrochloride. The study aimed to decrease the risk of failure in bioequivalence trials of ER formulations .

- Methods of Application: Trazodone Hydrochloride 300-mg monolithic matrix tablets were dissolved both in USP and EMA compliant conditions and in the StressTest device that simulated both physicochemical and mechanical conditions of the gastrointestinal passage .

- Results: The final formulation was tested against the originator, Trittico XR 300 mg, in a randomized cross-over bioequivalence trial with 44 healthy volunteers. The 90% confidence intervals of all primary pharmacokinetic parameters fell within the 80–125% range .

8. Sensitive Extraction Spectrophotometric Methods

- Summary of Application: This research developed sensitive extraction spectrophotometric methods for the determination of Trazodone Hydrochloride in pure and pharmaceutical formulations .

9. New Pharmaceutical Salts of Trazodone

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHDIOKRWWOXMT-BHIQTGFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662212 | |

| Record name | Trazodone-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trazodone-d6 Hydrochloride | |

CAS RN |

1181578-71-1 | |

| Record name | Trazodone-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)